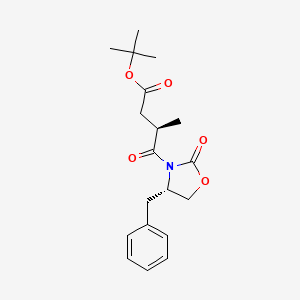

tert-Butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate

Description

tert-Butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate is a chiral oxazolidinone derivative with a tert-butyl ester group, a benzyl substituent, and a methyl branch at the β-position. This compound is widely utilized in asymmetric synthesis as a chiral auxiliary or intermediate for pharmaceuticals and bioactive molecules. Its stereochemical configuration [(R) and (S)] ensures precise control over enantioselective reactions, particularly in the synthesis of complex heterocycles and peptidomimetics . Commercial availability (95–98% purity, priced between $8–$1282) underscores its accessibility for research and industrial applications .

Properties

IUPAC Name |

tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-methyl-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO5/c1-13(10-16(21)25-19(2,3)4)17(22)20-15(12-24-18(20)23)11-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3/t13-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMHJOZBENFTEE-HIFRSBDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC(C)(C)C)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate typically involves the following steps:

Formation of the oxazolidinone ring: This step involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.

Introduction of the tert-butyl ester group: This is achieved by reacting the oxazolidinone intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products

Oxidation: The major products are typically oxidized derivatives of the original compound.

Reduction: The major products are reduced derivatives, often with the oxazolidinone ring intact.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of chiral centers in target molecules, which is crucial for the synthesis of enantiomerically pure compounds.

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of chiral drugs. The chiral auxiliary helps in the selective formation of the desired enantiomer, which can have different biological activities compared to its mirror image.

Industry

In the industrial sector, this compound is used in the production of various fine chemicals and pharmaceuticals. Its role as a chiral auxiliary makes it valuable in the large-scale synthesis of chiral compounds.

Mechanism of Action

The mechanism of action of tert-Butyl ®-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate involves its use as a chiral auxiliary. It temporarily binds to the substrate, inducing chirality in the reaction intermediate. This helps in the selective formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:

Key Findings :

Synthetic Efficiency: The target compound demonstrates superior synthetic efficiency (82% yield) compared to the enone-containing analog ((S,R)-3-33, 50% yield), attributed to optimized coupling conditions (e.g., use of (R)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid) and streamlined purification (flash column chromatography) .

Stereochemical Control: While the target compound achieves defined (R,S) stereochemistry, analogs like ((S,R)-3-33) exhibit partial enantiomeric excess (70:30), highlighting challenges in controlling stereoselectivity when introducing carbamate or enone functionalities .

Functional Group Impact :

- Chloroacetyl derivatives (e.g., (S)-4-benzyl-3-(2-chloroacetyl)oxazolidin-2-one) exhibit higher electrophilicity, making them reactive toward nucleophiles, whereas the tert-butyl ester in the target compound enhances steric protection and stability .

- Fmoc/Boc-protected analogs (e.g., (3R,4S,2′R)-12) are tailored for stepwise deprotection in peptide synthesis, contrasting with the target compound’s role in multi-step pharmaceutical syntheses .

Commercial Viability : The target compound’s commercial availability (95–98% purity) contrasts with custom-synthesized analogs (e.g., (3R,2′R)-13), which require specialized procedures for preparation .

Analytical and Practical Considerations

- Purity and Characterization : LCMS analysis of the target compound confirms high purity (retention time: 1.56 min; [M+H]+: 582.4), comparable to analogs characterized by IR, NMR, and HRMS .

- Thermal Stability: The tert-butyl group enhances thermal stability compared to methyl or propionyl-substituted oxazolidinones, which may degrade under harsh reaction conditions .

Biological Activity

tert-Butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate, commonly referred to as compound 202874-73-5, is a synthetic organic molecule with potential therapeutic applications. Its structure features an oxazolidinone ring, which is known for its biological activity, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, efficacy, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C19H25NO5

- Molecular Weight: 347.41 g/mol

- CAS Number: 202874-73-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Antimicrobial Activity : The oxazolidinone structure has been associated with inhibition of bacterial protein synthesis. Compounds in this class often target the ribosomal subunit, preventing bacterial growth and replication.

- Anticancer Properties : Research indicates that similar oxazolidinones can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

Biological Activity Data

Case Studies and Research Findings

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that compounds structurally similar to tert-butyl (R)-4-benzyl oxazolidinones exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. The mechanism was linked to their ability to bind to the ribosomal RNA, thereby inhibiting protein synthesis at sub-micromolar concentrations .

- Anticancer Research : In vitro studies have shown that this compound can trigger apoptosis in several cancer cell lines, including breast and colon cancer cells. The activation of intrinsic apoptotic pathways was confirmed through assays measuring caspase activation and mitochondrial membrane potential changes .

- Protease Inhibition : Recent findings suggest that oxazolidinones can inhibit specific proteases involved in tumor progression. For instance, a related compound demonstrated selective inhibition against SPPL2a, a protease implicated in immune cell regulation and cancer . This highlights the potential for developing targeted therapies using compounds like tert-butyl (R)-4-benzyl oxazolidinones.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.